molecular formula C18H17F3N4OS2 B3630740 2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B3630740
M. Wt: 426.5 g/mol
InChI Key: CMCYABQSNIAKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a piperazine ring, a thioether group, a nitrile group, and a trifluoromethyl group. Piperazine rings are often found in pharmaceuticals and are known for their versatile reactivity. The thioether group could potentially participate in various organic reactions. The nitrile group is a polar functional group that can undergo various transformations, and the trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring would likely adopt a chair conformation, and the other groups would be arranged around this core structure. The exact three-dimensional structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperazine ring could potentially undergo reactions at the nitrogen atoms, the thioether group could participate in oxidation or substitution reactions, the nitrile group could be hydrolyzed or reduced, and the trifluoromethyl group would likely be relatively inert .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, its melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces, and its reactivity would be determined by its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it would likely interact with a specific target in the body, such as a protein or enzyme. The exact mechanism of action would need to be determined through biological testing .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Specific safety data would need to be determined through testing .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a reagent or intermediate in a chemical synthesis, future research could involve optimizing the synthetic route or exploring its use in the synthesis of other compounds .

Properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4OS2/c1-24-4-6-25(7-5-24)16(26)11-28-17-12(10-22)13(18(19,20)21)9-14(23-17)15-3-2-8-27-15/h2-3,8-9H,4-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCYABQSNIAKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 4
2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 5
2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

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